molecular formula C2N2S6 B14595901 Hexasulfane-1,6-dicarbonitrile CAS No. 60583-09-7

Hexasulfane-1,6-dicarbonitrile

Cat. No.: B14595901
CAS No.: 60583-09-7
M. Wt: 244.4 g/mol
InChI Key: RHEZOHDJBCZEFN-UHFFFAOYSA-N
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Description

Hexasulfane-1,6-dicarbonitrile is a sulfur-containing organic compound characterized by its unique structure, which includes six sulfur atoms and two cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexasulfane-1,6-dicarbonitrile can be synthesized through the careful manipulation of sulfur-containing precursors. One common method involves the chlorination of cyclo-hexasulfur to yield dichlorotetrasulfane, which is then used to prepare this compound. Another approach involves the reaction of sulfur chains with dicyano compounds under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available raw materials. The process is designed to ensure high yield, product purity, and safety. The reaction conditions are optimized to facilitate the efficient conversion of precursors to the desired product .

Chemical Reactions Analysis

Types of Reactions: Hexasulfane-1,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and cyano groups, which make the compound reactive under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexasulfane-1,6-dicarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex sulfur-containing molecules and materials.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.

    Industry: this compound is used in the development of advanced materials, including catalysts and polymers.

Mechanism of Action

The mechanism by which hexasulfane-1,6-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form bonds with metal ions and other reactive sites, leading to the modulation of biochemical pathways. This interaction can result in changes in enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of sulfur atoms and cyano groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it valuable in research and industrial applications.

Properties

CAS No.

60583-09-7

Molecular Formula

C2N2S6

Molecular Weight

244.4 g/mol

IUPAC Name

(cyanopentasulfanyl) thiocyanate

InChI

InChI=1S/C2N2S6/c3-1-5-7-9-10-8-6-2-4

InChI Key

RHEZOHDJBCZEFN-UHFFFAOYSA-N

Canonical SMILES

C(#N)SSSSSSC#N

Origin of Product

United States

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